(S)-(-)-3-Chloro-1-phenyl-1-propanol

Catalog No.
S798422
CAS No.
100306-34-1
M.F
C9H11ClO
M. Wt
170.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-3-Chloro-1-phenyl-1-propanol

CAS Number

100306-34-1

Product Name

(S)-(-)-3-Chloro-1-phenyl-1-propanol

IUPAC Name

(1S)-3-chloro-1-phenylpropan-1-ol

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

InChI

InChI=1S/C9H11ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m0/s1

InChI Key

JZFUHAGLMZWKTF-VIFPVBQESA-N

SMILES

C1=CC=C(C=C1)C(CCCl)O

Synonyms

(αS)-α-(2-Chloroethyl)benzenemethanol; α-(2-Chloroethyl)benzenemethanol; (S)-3-Chloro-1-phenyl-1-propanol;

Canonical SMILES

C1=CC=C(C=C1)C(CCCl)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CCCl)O

The exact mass of the compound (S)-(-)-3-Chloro-1-phenyl-1-propanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(-)-3-Chloro-1-phenyl-1-propanol (CAS 100306-34-1) is a highly versatile, enantiopure chiral halohydrin utilized extensively as a building block in the pharmaceutical and fine chemical industries. Presenting as a stable, white to off-white crystalline powder with a melting point of 58–61 °C, it offers excellent handling characteristics, thermal stability, and solubility profiles for industrial scale-up . Its primary commercial value lies in its role as a direct, stereodefined precursor for the synthesis of blockbuster aryloxypropanamine active pharmaceutical ingredients (APIs), including fluoxetine, atomoxetine, and duloxetine. By providing a pre-established chiral center with a typical enantiomeric excess (ee) exceeding 98%, this compound allows manufacturers to bypass complex asymmetric reduction steps and directly execute stereospecific substitutions, streamlining the production of single-enantiomer therapeutics [1].

Attempting to substitute (S)-(-)-3-chloro-1-phenyl-1-propanol with its racemic counterpart fundamentally disrupts the economics of chiral API manufacturing. Using the racemate caps the theoretical yield of the desired enantiomer at 50% (unless complex dynamic kinetic resolution is employed) and necessitates expensive downstream purification, such as simulated moving bed (SMB) chromatography or diastereomeric salt crystallization[1]. Alternatively, substituting with the upstream prochiral ketone, 3-chloropropiophenone, shifts the burden of asymmetric reduction onto the buyer. This requires the procurement of expensive chiral transition-metal catalysts (e.g., Ru or Ir complexes) or specialized biocatalysts, introducing significant process complexity, longer reaction times, and batch-to-batch variability in enantiomeric excess [2]. Procuring the pre-resolved (S)-enantiomer mitigates these risks, ensuring high atom economy and direct, reproducible progression to the final API [3].

Theoretical Yield and Atom Economy in API Synthesis

When synthesizing single-enantiomer APIs like atomoxetine or fluoxetine, the choice of starting material dictates the maximum achievable yield. Utilizing pre-resolved (S)-(-)-3-chloro-1-phenyl-1-propanol allows for up to a 100% theoretical yield during the stereospecific etherification step [1]. In contrast, starting with racemic 3-chloro-1-phenyl-1-propanol limits the theoretical yield of the target enantiomer to 50%, generating 50% chemical waste in the form of the undesired (R)-enantiomer, unless a highly optimized and costly dynamic kinetic resolution (DKR) process is implemented [2].

Evidence DimensionMaximum theoretical yield of target enantiomer
Target Compound Data100% theoretical yield (using pre-resolved (S)-enantiomer)
Comparator Or Baseline50% theoretical yield (using racemic mixture without DKR)
Quantified Difference2x higher theoretical yield, eliminating 50% enantiomeric waste.
ConditionsStandard stereospecific nucleophilic substitution / etherification.

Procuring the enantiopure building block doubles the theoretical throughput of the downstream API synthesis and drastically reduces chemical waste.

Elimination of Asymmetric Catalyst Procurement and Process Complexity

Manufacturing the (S)-alcohol in-house from the upstream ketone (3-chloropropiophenone) requires sophisticated asymmetric reduction techniques. These processes typically rely on expensive chiral catalysts, such as Cp*IrCl[(S,S)-MsDPEN] or CBS oxazaborolidines, to achieve acceptable enantiomeric excess (e.g., 85-94% ee) . By procuring (S)-(-)-3-chloro-1-phenyl-1-propanol directly, manufacturers bypass the need to source these sensitive catalysts, eliminating the associated costs, optimizing reactor time, and avoiding the risk of incomplete reduction or variable optical purity [1].

Evidence DimensionChiral catalyst requirement for alcohol formation
Target Compound Data0 mol% (Pre-reduced and resolved)
Comparator Or BaselineUp to 0.5-5 mol% specialized chiral Ru/Ir/B catalysts (when starting from 3-chloropropiophenone)
Quantified DifferenceComplete elimination of chiral catalyst dependency and associated optimization steps.
ConditionsIndustrial scale-up of aryloxypropanamine precursors.

Removes a highly sensitive, catalyst-dependent asymmetric reduction step from the buyer's manufacturing pipeline, lowering operational risk and procurement overhead.

Downstream Enantiomeric Purity Transfer

The optical purity of the starting halohydrin directly impacts the final API quality. Commercial grades of (S)-(-)-3-chloro-1-phenyl-1-propanol are routinely available at >98-99% ee . Because the subsequent conversion to drugs like atomoxetine typically proceeds via a highly stereospecific Mitsunobu reaction or direct nucleophilic displacement (often with complete inversion of configuration), the >98% ee of the precursor is directly transferred to the final product [1]. Attempting late-stage resolution of a racemic API often yields lower initial ee (90-95%), requiring multiple yield-destroying recrystallizations to meet stringent pharmaceutical standards [2].

Evidence DimensionEnantiomeric excess (ee) preservation
Target Compound Data>98% ee transferred directly to intermediate/API
Comparator Or Baseline90-95% ee typical of late-stage classical resolution (requiring further recrystallization)
Quantified DifferenceAvoids late-stage recrystallization losses required to upgrade optical purity.
ConditionsStereospecific etherification (e.g., inversion to (R)-configuration).

High initial ee ensures the final API meets strict regulatory optical purity requirements without the need for wasteful late-stage purification.

Synthesis of (R)-Atomoxetine (Tomoxetine)

(S)-(-)-3-Chloro-1-phenyl-1-propanol is the premier starting material for the synthesis of (R)-atomoxetine, a potent selective norepinephrine reuptake inhibitor (NRI). The synthesis typically involves a stereospecific nucleophilic aromatic substitution or Mitsunobu-type reaction with o-cresol, resulting in an inversion of configuration to yield the highly pure (R)-enantiomer, directly leveraging the high ee% of the procured precursor [1].

Enantioselective Synthesis of Fluoxetine

This compound is a critical building block for the preparation of single-enantiomer fluoxetine. By reacting the (S)-halohydrin with 4-trifluoromethylphenol under stereocontrolled conditions, manufacturers can selectively produce either (S)- or (R)-fluoxetine, bypassing the limitations and 50% yield caps associated with producing and resolving racemic Prozac [2].

Development of Novel Chiral Ligands and Auxiliaries

Beyond API manufacturing, the stable chiral center and bifunctional nature (hydroxyl and chloride groups) of (S)-(-)-3-chloro-1-phenyl-1-propanol make it an excellent scaffold for developing new chiral ligands, phase-transfer catalysts, and resolving agents for academic and industrial chemical research .

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-3-Chloro-1-phenyl-1-propanol

Dates

Last modified: 08-15-2023

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